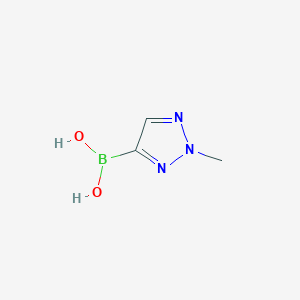![molecular formula C7H4N4 B11923256 IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)
IMidazo[1,2-b]pyridazine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IMidazo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridazine ring, with a nitrile group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: A convenient method for synthesizing 3-substituted imidazo[1,2-b]pyridazines involves a two-step one-pot reaction. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as bromoacetonitrile . The reaction typically proceeds under mild conditions and provides moderate to high yields.
Industrial Production Methods: Industrial production of IMidazo[1,2-b]pyridazine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: IMidazo[1,2-b]pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
IMidazo[1,2-b]pyridazine-3-carbonitrile has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the development of new materials and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of IMidazo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This inhibition can disrupt key signaling pathways involved in disease progression, making the compound a potential therapeutic agent.
Comparación Con Compuestos Similares
IMidazo[1,2-b]pyridazine-3-carbonitrile can be compared with other similar compounds, such as:
IMidazo[1,2-a]pyridine: Known for its antituberculosis activity.
IMidazo[1,2-b]pyrimidine: Exhibits diverse biological activities, including antiviral and anticancer properties.
IMidazo[1,2-c]pyridine: Used in the development of kinase inhibitors.
Uniqueness: this compound is unique due to its specific structural features and the presence of a nitrile group at the 3-position, which can be further functionalized to create a wide range of derivatives with potential biological activities.
By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific fields and develop new compounds with enhanced properties and therapeutic potential.
Propiedades
Fórmula molecular |
C7H4N4 |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
imidazo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-9-7-2-1-3-10-11(6)7/h1-3,5H |
Clave InChI |
YLXWTAXPOOYRSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N2N=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11923196.png)



![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)





